L-LYSINE:2HCL (15N2+)
Description
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Properties
Molecular Weight |
221.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
The Evolution of Stable Isotope Tracers in Molecular Biology and Chemistry Research
The concept of using isotopes to trace metabolic pathways is not new, but the methodologies have undergone a significant evolution. Initially, research relied heavily on radioactive isotopes. nih.gov However, concerns over the safety and handling of radioactive materials, along with their limited availability for certain key elements like nitrogen and oxygen, spurred the development of alternative approaches. nih.gov The post-war era saw a surge in the use of radioisotopes due to their ease of detection, but stable isotopes soon returned to the forefront of metabolic research, driven by technological advancements and safety advantages. nih.gov
The pivotal shift came with the refinement of analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.org Early mass spectrometers were not commonly available and often had to be custom-built. nih.gov The development of more accessible and highly sensitive instruments, such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and multi-collector inductively coupled plasma mass spectrometry (ICP-MS), revolutionized the field. nih.govresearchgate.net These technologies allow for the precise detection and quantification of the mass difference between the heavy isotope-labeled molecule and its natural, lighter counterpart. wikipedia.org
This analytical progress has enabled researchers to move from simple characterizations to highly complex studies of metabolic flux, protein turnover, and nutrient cycling on scales ranging from individual cells to whole organisms. wisc.edunih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have become indispensable tools in quantitative proteomics, allowing for the precise comparison of protein abundance between different cell populations. nih.govcreative-biolabs.com
The Significance of Nitrogen 15 Isotopomers in Elucidating Biological and Chemical Pathways
Nitrogen is a fundamental component of life, integral to amino acids, proteins, and nucleic acids. frontiersin.orgresearchgate.net Nature provides two stable isotopes of nitrogen: the highly abundant Nitrogen-14 (¹⁴N) at approximately 99.63% and the rare Nitrogen-15 (B135050) (¹⁵N) at about 0.37%. frontiersin.orgasm.org The low natural abundance of ¹⁵N makes it an excellent tracer; its introduction into a biological system creates a distinct and measurable signal against a low background. frontiersin.org
The use of ¹⁵N-labeled compounds, or isotopomers, has been instrumental in a wide array of research areas for over a century. frontiersin.org Key applications include:
Metabolic Pathway Tracing : By providing organisms with a substrate enriched in ¹⁵N, such as ¹⁵NH₄Cl or ¹⁵N-labeled amino acids, researchers can track the incorporation of nitrogen into various biomolecules, thereby mapping out metabolic pathways. frontiersin.orgsilantes.com
Protein Metabolism and Turnover : ¹⁵N-labeled amino acids are used to measure the rates of protein synthesis and degradation, providing critical information on the dynamic state of proteins in health and disease. iaea.orgmetsol.comcambridge.org
Biosynthetic Characterization : In the study of natural products, feeding microorganisms specific ¹⁵N-enriched precursors helps to elucidate the biosynthetic pathways of complex molecules. frontiersin.orgresearchgate.net
Nitrogen Cycling in Ecosystems : In environmental science, ¹⁵N is used to trace nitrogen flow through ecosystems, helping to identify sources of pollution and understand nutrient dynamics. wisc.edusolubilityofthings.com
The detection of ¹⁵N is primarily achieved through mass spectrometry, which measures the mass shift in molecules containing the heavy isotope, and NMR spectroscopy. frontiersin.orgwikipedia.org Two-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful for structural elucidation of nitrogen-containing compounds. frontiersin.orgresearchgate.net
L Lysine:2hcl 15n2+ : a Bifunctional Isotopic Tracer
Microbial Fermentation Approaches for ¹⁵N-Labeled Lysine Biosynthesis
Microbial fermentation is a widely used and cost-effective method for producing multigram quantities of L-lysine with high isotopic enrichment. osti.gov This biological approach leverages the natural metabolic pathways of microorganisms to synthesize L-lysine, incorporating stable isotopes from the growth medium.
Strain Selection and Genetic Engineering for Enhanced ¹⁵N Incorporation Efficiency
The selection of an appropriate microbial strain is a critical first step for efficient ¹⁵N-labeled lysine production. Corynebacterium glutamicum and Brevibacterium flavum are the most extensively used bacteria for industrial L-lysine production and are therefore prime candidates for isotopic labeling. researchgate.netnih.gov These Gram-positive bacteria are well-characterized and amenable to genetic manipulation. nih.gov
Deregulation of Feedback Inhibition: Key enzymes in the lysine biosynthesis pathway are often subject to feedback inhibition by the final product, L-lysine. Genetic modifications can be introduced to remove these regulatory constraints, leading to increased production.
Enhancing Precursor Supply: The availability of precursors from central carbon metabolism, such as aspartate and pyruvate, is crucial for lysine synthesis. nih.gov Engineering the metabolic pathways to channel more carbon flux towards these precursors can significantly boost lysine production. researchgate.net
Transporter Engineering: The efficiency of nutrient uptake and product export can be improved by modifying transporter proteins. For instance, knocking out certain amino acid transporters in C. glutamicum has been shown to increase the yield of L-lysine by reducing the re-uptake of the exported product or the import of competing amino acids. nih.gov
Mutagenesis: Traditional mutagenesis techniques, using methods like UV irradiation or chemical mutagens, have been used to generate mutant strains with enhanced L-lysine production capabilities. researchgate.net
These genetic modifications aim to create robust strains that can efficiently convert the ¹⁵N-labeled nitrogen source in the fermentation medium into ¹⁵N-labeled L-lysine.
Optimization of Fermentation Media and Environmental Parameters for Isotopic Yield
The composition of the fermentation medium and the control of environmental conditions are paramount for maximizing the yield and isotopic enrichment of L-lysine.
Fermentation Media Components:
| Component | Role | Optimization Considerations |
| ¹⁵N-labeled Nitrogen Source | Provides the ¹⁵N isotope for incorporation into lysine. | (¹⁵NH₄)₂SO₄ is a commonly used and effective source. osti.gov The concentration needs to be optimized to support growth and production without being toxic. |
| Carbon Source | Provides the carbon backbone for lysine and energy for the cells. | Glucose is a widely used carbon source. researchgate.net The optimal concentration needs to be determined to avoid catabolite repression while ensuring sufficient supply. researchgate.net |
| Phosphorus Source | Essential for nucleic acid and phospholipid synthesis. | K₂HPO₄ and KH₂PO₄ are common sources. |
| Trace Minerals | Act as cofactors for various enzymes. | MgSO₄, FeSO₄, and MnSO₄ are typically included. |
| Growth Factors | Required by some auxotrophic strains. | Biotin and thiamine (B1217682) are often necessary for C. glutamicum. researchgate.net Corn steep liquor and yeast extract can also be used as sources of vitamins and other growth-promoting factors. google.com |
Environmental Parameters:
| Parameter | Optimal Range | Importance |
| pH | 5.0 - 9.0 | Maintained using buffers or automated addition of acid/base to ensure optimal enzyme activity and cell viability. google.com |
| Temperature | 30°C - 40°C | Kept within the optimal growth range of the specific microbial strain. google.com |
| Aeration | Maintained at a sufficient level | C. glutamicum and B. flavum are obligate aerobes, requiring oxygen for growth and lysine production. dsmz.de |
Careful optimization of these factors is crucial for achieving high-titer production of L-LYSINE:2HCL (¹⁵N₂⁺).
Precursor Supply and ¹⁵N Source Utilization in Culturing Systems
The efficient synthesis of ¹⁵N-labeled lysine relies on a continuous and sufficient supply of precursors and the effective utilization of the ¹⁵N source. The primary nitrogen source for producing doubly labeled lysine is typically a ¹⁵N-enriched ammonium (B1175870) salt, such as (¹⁵NH₄)₂SO₄, with high isotopic purity (e.g., 98 atom % excess). osti.gov
The metabolic pathway for lysine biosynthesis in Corynebacterium involves a series of enzymatic reactions starting from aspartate. Ensuring a robust flux through this pathway is critical. This can be influenced by the concentration of the ¹⁵N source and other media components. For instance, the carbon-to-nitrogen ratio in the medium is a key parameter that affects the metabolic state of the cells and the efficiency of lysine production. researchgate.net
In some advanced applications, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the ¹⁵N₂-labeled lysine is used in cell culture media to metabolically label proteins. creative-biolabs.com In these systems, the complete replacement of unlabeled lysine with the ¹⁵N-labeled version is necessary to achieve high incorporation efficiency, often reaching over 98%. sigmaaldrich.com
Chemical Synthesis Pathways for Site-Specific ¹⁵N Labeling (where applicable)
While microbial fermentation is the preferred method for producing uniformly ¹⁵N-labeled lysine, chemical synthesis offers the advantage of site-specific isotopic labeling. This allows for the introduction of a ¹⁵N atom at a specific position within the lysine molecule, such as the α-amino group or the ε-amino group.
Various synthetic routes have been developed for preparing optically active lysine labeled with isotopes like ¹⁴C and ¹⁵N. rsc.org These methods often involve multi-step syntheses starting from isotopically labeled precursors. For example, a "head-to-tail" conversion of SAIL-Glu (Stereoarray Isotope Labeled Glutamic Acid) has been used to synthesize a highly specific isotopologue of lysine. acs.org
However, for the production of L-LYSINE:2HCL (¹⁵N₂⁺), where both nitrogen atoms are labeled, chemical synthesis is generally more complex and less cost-effective than microbial fermentation.
Purification and Isolation Techniques for High Isotopic Purity L-LYSINE:2HCL (¹⁵N₂⁺)
After fermentation, the ¹⁵N-labeled lysine must be separated from the culture broth, which contains a complex mixture of other amino acids, proteins, salts, and cellular debris. Achieving high purity is essential for its intended applications.
Ion-Exchange Chromatography for Isotopic Product Separation
Ion-exchange chromatography is a powerful and widely used technique for the purification of charged molecules like amino acids. scispace.com It is particularly effective for separating L-lysine from other components in the fermentation broth. nih.govcabidigitallibrary.org
The process typically involves the following steps:
Sample Preparation: The fermentation broth is first clarified by centrifugation or filtration to remove cells and other particulate matter. The pH of the supernatant is then adjusted to ensure that the target molecule, L-lysine, carries a net positive charge.
Column Equilibration: A cation-exchange column is equilibrated with a buffer at a specific pH. The resin in the column contains negatively charged functional groups that will bind positively charged molecules.
Sample Loading and Binding: The prepared sample is loaded onto the column. L-lysine, being positively charged at the selected pH, binds to the resin, while neutral and negatively charged impurities pass through.
Washing: The column is washed with the equilibration buffer to remove any remaining unbound or weakly bound impurities.
Elution: The bound L-lysine is eluted from the column by changing the pH or increasing the ionic strength of the buffer. This is often done using a gradient of increasing salt concentration or pH, which causes the displacement of the bound lysine from the resin.
Fraction Collection and Analysis: The eluted fractions are collected and analyzed for the presence and purity of L-lysine.
This method can effectively separate L-lysine, yielding a product with high chemical and isotopic purity. researchgate.netresearchgate.net The purified L-lysine is then typically converted to its dihydrochloride salt (L-LYSINE:2HCL) to enhance its stability and solubility. isotope.com
Crystallization and Lyophilization Protocols for Final Product Isolation
The isolation and purification of isotopically labeled L-Lysine dihydrochloride (L-Lysine:2HCl (15N2)) are critical steps to ensure high purity for subsequent applications. Crystallization and lyophilization are standard procedures employed for the final product isolation.
Crystallization
Crystallization is a key technique for purifying L-Lysine:2HCl from reaction mixtures or fermentation broths. The process generally involves creating a supersaturated solution from which the target compound precipitates in a crystalline form, excluding impurities into the mother liquor. Several methods have been developed, often manipulating solvent composition, temperature, and concentration.
One common approach involves the concentration of an aqueous solution of L-lysine hydrochloride followed by the addition of an organic solvent to reduce its solubility and induce precipitation. patsnap.comgoogle.com For instance, after concentrating an aqueous L-lysine hydrochloride solution, an organic solvent such as ethanol, n-butanol, or methanol (B129727) can be added. patsnap.comgoogle.com The mixture is then cooled to a specific temperature, for example between 10°C and 20°C, to facilitate crystal formation. patsnap.com Another patented method describes dissolving crude L-lysine hydrochloride in purified water at elevated temperatures (e.g., 80-90°C), treating it with activated carbon for decolorization, and then cooling the filtrate to induce crystallization. google.com The goal is to obtain a specific crystal form, such as the beta-crystal form, which may have desirable properties. google.com
The table below summarizes various parameters reported in different crystallization protocols for L-lysine hydrochloride.
| Parameter | Method 1 | Method 2 | Method 3 |
| Initial Concentration | 65% aqueous solution patsnap.com | 70% aqueous solution patsnap.com | Feed-grade solid google.com |
| Concentration Temp. | 80°C patsnap.com | 85°C patsnap.com | 80-90°C google.com |
| Final Concentration | 80% patsnap.com | 85% patsnap.com | N/A |
| Anti-solvent | n-Butanol patsnap.com | Absolute Ethanol patsnap.com | Purified Water (as solvent) google.com |
| Solvent Ratio | 1:7 (L-Lysine solution:Solvent) patsnap.com | 1:8 (L-Lysine solution:Solvent) patsnap.com | 1:0.4-0.6 (Solid:Water) google.com |
| Crystallization Temp. | 15°C patsnap.com | 10°C patsnap.com | 25°C google.com |
| Additional Steps | Saturated steam bubbling patsnap.com | Saturated steam bubbling patsnap.com | Activated carbon treatment google.com |
Lyophilization
Lyophilization, or freeze-drying, is a dehydration process typically used to remove a solvent after crystallization or to prepare a sample for analysis or long-term storage. This technique is particularly valuable for heat-sensitive compounds like amino acids and for preserving the integrity of isotopically labeled materials. The process involves freezing the material and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase.
In the context of ¹⁵N-labeled compounds, lyophilization is frequently used to prepare solid samples for analysis by techniques like solid-state Nuclear Magnetic Resonance (NMR). fu-berlin.deresearchgate.net For example, ¹⁵N-labeled poly-L-lysine (PLL) samples have been prepared by lyophilization at specific pH values to ensure the protonation state of the amino groups for NMR studies. fu-berlin.de Similarly, cell masses containing ¹⁵N-labeled metabolites are often harvested by centrifugation and then lyophilized before extraction and analysis. nih.gov Lyophilization is also the final preparation step for commercially available stable isotope-labeled peptide mixtures, which serve as standards in mass spectrometry. polyquant.de The process ensures stability and ease of handling for these high-value reagents. polyquant.de
Mass Spectrometry-Based Isotopic Abundance Determination
Mass spectrometry (MS) is a cornerstone for the analysis of stable isotope-labeled compounds due to its high sensitivity and ability to measure mass-to-charge ratios, which allows for the differentiation between light (¹⁴N) and heavy (¹⁵N) isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis
Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with an isotope ratio mass spectrometer (IRMS), is a powerful technique for determining the ¹⁵N isotopic enrichment of L-lysine and its metabolites. nih.govacs.org For GC analysis, amino acids like lysine must first be converted into volatile derivatives. ucdavis.edu Common derivatization methods include the formation of N-acetyl methyl esters (NACME) or trifluoroacetyl (TFA)/isopropyl (IP) esters. nih.govucdavis.edu These derivatization steps make the amino acids suitable for gas chromatography without introducing additional nitrogen atoms, ensuring that the measured isotope ratio reflects that of the original molecule. nih.gov
The derivatized sample is injected into the GC, where individual amino acids are separated based on their physicochemical properties as they pass through a capillary column. ucdavis.edu The separated compounds then enter the mass spectrometer. In a GC-combustion-IRMS (GC-C-IRMS) setup, the analyte is combusted at high temperatures (e.g., 1000 °C) to convert the nitrogen in the lysine derivative into N₂ gas. ucdavis.edu This gas is then introduced into the IRMS, which precisely measures the ratio of different nitrogen isotopes (e.g., ¹⁴N¹⁵N to ¹⁴N¹⁴N). researchgate.net This method provides high precision, with standard deviations typically in the range of 0.3-0.4‰, allowing for accurate determination of ¹⁵N enrichment. nih.govacs.org The technique is sensitive enough for the analysis of nanomole quantities of amino acids. nih.gov
Table 1: GC-MS Derivatization Agents for L-Lysine Isotope Analysis
| Derivatization Agent | Derivative Formed | Key Feature | Reference |
|---|---|---|---|
| Ethylchloroformate & Trifluoroethanol | N(O,S)-Ethoxycarbonyl trifluoroethyl ester | Allows for rapid and sensitive determination of enrichment. | nih.gov |
| Acetic Anhydride & Methyl Chloroformate | N-acetyl methyl ester (NACME) | Commonly used for GC-C-IRMS analysis. | ucdavis.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Isotope Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an essential tool for quantitative proteomics and metabolomics, offering several advantages for the analysis of L-Lysine:2HCl (¹⁵N₂+) and its derivatives. creative-proteomics.comnottingham.ac.uk Unlike GC-MS, LC-MS can often analyze amino acids and their metabolites without the need for derivatization, which simplifies sample preparation and avoids potential isotopic fractionation issues associated with the derivatization process. creative-proteomics.com This is particularly useful for metabolites that are thermally unstable or not volatile enough for GC analysis. creative-proteomics.com
In a typical LC-MS workflow for quantitative proteomics, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, cells are grown in media containing either normal lysine or ¹⁵N₂-labeled lysine. nih.govsigmaaldrich.com After the experiment, proteins are extracted, digested (commonly with trypsin), and the resulting peptides are separated by liquid chromatography before being analyzed by the mass spectrometer. sigmaaldrich.com The MS detects pairs of chemically identical peptides that differ only by the mass of the incorporated lysine. The ¹⁵N₂-labeled lysine-containing peptide will have a specific mass shift compared to its unlabeled counterpart. sigmaaldrich.com By comparing the signal intensities of the "light" (¹⁴N) and "heavy" (¹⁵N) peptide pairs, the relative abundance of the protein in the different experimental conditions can be accurately quantified. nih.gov LC-MS offers high sensitivity and reproducibility for these types of quantitative studies. creative-proteomics.comoup.com
High-Resolution Mass Spectrometry for Precise Mass Shift Detection in Proteomics
High-Resolution Mass Spectrometry (HRMS), utilizing instruments like the Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, is critical for modern quantitative proteomics using stable isotopes. nottingham.ac.ukaragen.com HRMS provides the mass accuracy and resolution necessary to distinguish between very small mass differences, which is essential for complex experimental designs and for resolving isobaric interferences. aragen.comnih.gov
In techniques like SILAC, the mass difference between the light (¹⁴N₂) and heavy (¹⁵N₂) lysine-containing peptides is easily resolved. However, in more advanced multiplexing strategies, such as "NeuCode" SILAC, different isotopic labels are used that result in very small mass differences (e.g., 36 mDa). acs.org Only HRMS instruments with resolving powers exceeding 200,000 can distinguish these subtle mass shifts. acs.org This capability allows for the combination of multiple samples in a single MS run, increasing throughput without sacrificing quantitative accuracy. aragen.com Furthermore, the high mass accuracy of HRMS improves the confidence of peptide identification by reducing the false discovery rate (FDR), especially for ¹⁵N-labeled peptides where the presence of the heavy isotope can complicate spectral interpretation. nih.gov
Table 2: Comparison of MS Techniques for ¹⁵N₂-Lysine Analysis
| Technique | Primary Application | Key Advantage | Typical Instrumentation | Reference |
|---|---|---|---|---|
| GC-C-IRMS | High-precision isotope ratio measurement | High precision for determining isotopic enrichment (‰). | Gas Chromatograph, Combustion Interface, Isotope Ratio Mass Spectrometer. | ucdavis.eduresearchgate.net |
| LC-MS/MS | Quantitative proteomics & metabolomics | High sensitivity, no derivatization needed for many compounds. | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole, Ion Trap). | creative-proteomics.comnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, conformation, and dynamics of molecules at the atomic level. For studies involving L-Lysine:2HCl (¹⁵N₂+), ¹⁵N and ¹³C NMR are particularly insightful. chempep.com
Solution-State 15N and 13C NMR for Chemical Shift Perturbation and Conformational Analysis
In solution, NMR can be used to monitor the interactions of ¹⁵N-labeled lysine with other molecules, such as proteins or nanoparticles. nih.govresearchgate.net The chemical shift of a nucleus is highly sensitive to its local electronic environment. When ¹⁵N-lysine binds to another molecule, the chemical shifts of the ¹⁵N nuclei (and nearby ¹³C and ¹H nuclei) can change. This phenomenon, known as Chemical Shift Perturbation (CSP), is used to map binding interfaces and determine binding affinities. beilstein-journals.orgwhiterose.ac.uk By monitoring the ¹⁵N chemical shifts in a Heteronuclear Single Quantum Coherence (HSQC) spectrum during a titration, researchers can identify the specific lysine residues involved in an interaction. nih.gov
Furthermore, the chemical shifts of both ¹⁵N and ¹³C nuclei are sensitive to the conformation of the molecule. acs.org For instance, the ¹⁵N chemical shift of the lysine side-chain amino group is dependent on its protonation state, which is influenced by the solution's pH. acs.org Titration experiments monitored by ¹⁵N NMR can therefore be used to determine the pKa value of the amino group and study pH-induced conformational changes. acs.org
Solid-State 15N and 13C NMR for Probing Molecular Interactions and Secondary Structures of Labeled Derivatives
Solid-state NMR (ssNMR) is uniquely suited to study the structure and dynamics of molecules in non-soluble or aggregated states, such as proteins embedded in membranes or fibrillar aggregates. scirp.orgresearchgate.net When L-lysine labeled with ¹⁵N and/or ¹³C is incorporated into a protein, ssNMR can provide detailed structural information. biorxiv.orgmeihonglab.com
The ¹³C chemical shifts of the backbone carbonyl (C') and alpha-carbon (Cα) are particularly sensitive to the protein's secondary structure. scirp.orgnih.gov For example, these carbons exhibit characteristic chemical shifts depending on whether the lysine residue is part of an α-helix or a β-sheet. scirp.orgnih.gov Similarly, the ¹⁵N chemical shift of the side-chain amino group provides information about its interactions, such as the formation of salt bridges or hydrogen bonds. acs.orgnih.gov Studies on poly-L-lysine have shown that the ¹⁵N chemical shifts vary significantly depending on the nature of interacting counterions (e.g., chloride vs. bromide) and the degree of hydration, reflecting different local environments and secondary structures. acs.orgrsc.org Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) enhance signal sensitivity, while Rotational Echo Double Resonance (REDOR) can be used to measure specific intermolecular distances, for example, between a ¹³C-labeled carboxyl carbon and a ¹⁵N-labeled nitrogen atom to confirm the proximity of interacting groups. nih.gov
Table 3: Representative NMR Chemical Shift Data for Lysine Derivatives
| Nucleus | State/Environment | Chemical Shift (ppm) | Observation | Reference |
|---|---|---|---|---|
| ¹⁵N (Side Chain) | Poly-L-lysine in water, protonated (low pH) | -6.1 | Protonated amino group (NH₃⁺) | acs.org |
| ¹⁵N (Side Chain) | Poly-L-lysine in water, deprotonated (high pH) | -13.95 | Deprotonated amino group (NH₂) | acs.org |
| ¹³C (Cα) | Arginine/Lysine in β-sheet (bound to HAP) | Upfield shift relative to random coil | Indicates β-sheet conformation. | nih.gov |
Deuterium-Induced Isotope Shifts in NMR for Hydrogen Exchange Studies
The substitution of protons with deuterium (B1214612) in and around a molecule induces small but measurable changes in the nuclear magnetic resonance (NMR) chemical shifts of nearby nuclei, a phenomenon known as deuterium-induced isotope shift (DIS). These shifts provide valuable insights into hydrogen bonding, solvent accessibility, and the rates of hydrogen exchange, which are critical for understanding the structural dynamics and functional mechanisms of biomolecules. In the context of L-LYSINE:2HCL (¹⁵N₂⁺), where both the α-amino and ε-amino groups are labeled with ¹⁵N, DIS studies offer a powerful tool to probe the local environment of these nitrogen atoms.
When L-LYSINE:2HCL (¹⁵N₂⁺) is dissolved in a D₂O-based solvent, the protons of the amino and carboxyl groups exchange with deuterium from the solvent. This exchange leads to shifts in the ¹⁵N and ¹³C NMR signals. For instance, studies on [¹⁵N₂]-lysine have shown that the ζ-¹⁵N signal appears approximately 1 ppm upfield in D₂O compared to its chemical shift in H₂O at a pH of 8.0. copernicus.org This upfield shift is a direct consequence of the deuterium substitution on the ζ-amino group. copernicus.org Similarly, the aliphatic ¹³C signals of lysine also exhibit isotope shifts upon deuteration. copernicus.org
The magnitude of the DIS can be correlated with the extent and rate of hydrogen exchange. copernicus.org Functional groups with readily exchangeable hydrogens, such as the amino groups in lysine, are particularly sensitive to these effects. copernicus.org By measuring the deuterium-induced shifts on the ¹⁵N and adjacent ¹³C nuclei, it is possible to probe the ionization state of the lysine side chain. For example, the deuterium-induced shift difference for the protonated and deprotonated ζ-amino groups can be accurately measured, providing a means to characterize the pKa value of individual lysine residues within a protein. copernicus.org
Research has demonstrated that for [¹⁵N₂]-lysine in solution, the deuterium-induced shifts (Δδ ppm: δ (in D₂O) - δ (in H₂O)) for the ¹⁵Nζ and various side-chain ¹³C signals can be quantified. These shifts provide a detailed picture of the hydrogen exchange phenomena occurring at the side-chain amino group. researchgate.net The ability to measure these small shifts is enhanced by the use of high-field NMR spectrometers and cryogenic probes. researchgate.net Such studies are crucial for elucidating the role of lysine side chains in protein structure, function, and interaction with other molecules. researchgate.netresearchgate.net
Table 1: Deuterium-Induced Isotope Shifts for ¹⁵N and ¹³C Nuclei in L-Lysine
This table is interactive. Click on the headers to sort the data.
| Nucleus | Isotope Shift (Δδ ppm) in D₂O vs. H₂O | Reference |
|---|---|---|
| ¹⁵Nζ | ~ -1.0 | copernicus.org |
| ¹³Cε | ~ -0.11 (protonated vs. deprotonated) | copernicus.org |
| ¹³Cδ | Varies | researchgate.net |
| ¹³Cγ | Varies | researchgate.net |
Data derived from studies on [¹⁵N₂]-lysine and its derivatives, illustrating the effect of deuterium substitution on NMR chemical shifts. copernicus.orgcopernicus.orgresearchgate.net
Resonance Raman Spectroscopy for Vibrational Fingerprinting of Labeled Sites
Resonance Raman (RR) spectroscopy is a powerful technique for obtaining detailed vibrational information from a specific part of a molecule, known as the chromophore. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the chromophore, the Raman signals of its vibrational modes are selectively enhanced by orders of magnitude. When applied to isotopically labeled molecules like L-LYSINE:2HCL (¹⁵N₂⁺), RR spectroscopy can provide a precise vibrational fingerprint of the labeled sites.
In studies involving lysine, the ε-amino group is often part of a chromophoric system, such as the retinylidene Schiff base in bacteriorhodopsin. The incorporation of ¹⁵N at the ε-amino group of lysine allows for the direct probing of the vibrational modes involving this specific nitrogen atom. Research on bacteriorhodopsin labeled with [ε-¹⁵N]lysine has demonstrated that the C=NH⁺ stretching vibration of the protonated Schiff base is sensitive to ¹⁵N substitution. nih.govpnas.org This vibration, observed around 1642 cm⁻¹ in the unlabeled protein, shifts to a lower frequency upon ¹⁵N labeling, confirming the linkage between the retinal chromophore and the ε-amino nitrogen of lysine. pnas.org
The magnitude of the isotopic shift in the RR spectrum provides quantitative information about the involvement of the labeled atom in a particular vibrational mode. For example, a downshift of the Schiff base vibration has been observed upon ¹⁵N labeling, and the extent of this shift can be used to understand the strength and nature of the interactions involving the Schiff base nitrogen. nih.govpnas.org The ability to obtain high-quality RR spectra with good signal-to-noise ratios allows for the resolution of even small isotopic shifts. pnas.org
These studies highlight the utility of RR spectroscopy in conjunction with isotopic labeling for elucidating the specific molecular interactions at the labeled site. researchgate.net The vibrational fingerprint obtained from the RR spectrum serves as a sensitive probe of the local chemical environment and conformational state of the ¹⁵N-labeled amino groups in L-lysine.
Table 2: Resonance Raman Vibrational Frequencies and Isotopic Shifts for ¹⁵N-Labeled Lysine in a Chromophoric System
This table is interactive. Click on the headers to sort the data.
| Vibrational Mode | Frequency (Unlabeled, cm⁻¹) | Frequency (¹⁵N-Labeled, cm⁻¹) | Isotopic Shift (cm⁻¹) | Reference |
|---|
Data from studies on bacteriorhodopsin containing [ε-¹⁵N]lysine, demonstrating the effect of isotopic substitution on the resonance Raman spectrum. pnas.org
Infrared and Raman Spectroscopy for Characterizing Isotopic Substitution Effects
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the structure and bonding within a molecule. When applied to isotopically labeled compounds such as L-LYSINE:2HCL (¹⁵N₂⁺), these methods can precisely characterize the effects of isotopic substitution on the vibrational modes. The replacement of ¹⁴N with the heavier ¹⁵N isotope leads to predictable shifts in the vibrational frequencies of modes involving the nitrogen atoms, offering a powerful tool for assigning spectral bands and probing the local environment of the labeled sites. rsc.org
The theoretical basis for these isotopic shifts lies in the harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Consequently, substituting a lighter isotope with a heavier one results in a downshift (redshift) of the corresponding vibrational frequency. rsc.org These shifts are most pronounced for vibrational modes that have a significant contribution from the motion of the isotopically substituted atom.
In the context of L-lysine, the vibrational modes associated with the amino groups (NH₂ stretching, bending, and wagging) are particularly sensitive to ¹⁵N labeling. For instance, in studies of ¹⁵N-labeled acetamide, a model for the peptide bond, the C=N stretching vibration of the imidic acid tautomer shows a significant downshift of 16 cm⁻¹ upon ¹⁵N labeling. researchgate.net Similarly, in studies of isotopically labeled bacteria, the amide I band, which arises primarily from the C=O stretching of peptide bonds, shifts to lower wavenumbers upon ¹³C and ¹⁵N incorporation. mdpi.com
Isotope-edited IR spectroscopy can be used to isolate the signals from the labeled parts of a molecule, which is especially useful in complex systems like proteins. nih.gov By comparing the spectra of labeled and unlabeled samples, difference spectra can be generated that highlight the vibrational modes of the labeled residues. This approach has been used to assign spectral features to the carboxylic groups and side chain moieties of amino acids like lysine. nih.gov
Raman spectroscopy offers complementary information, particularly for symmetric vibrations and those involving non-polar bonds. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of L-LYSINE:2HCL (¹⁵N₂⁺) and allows for a detailed characterization of the structural and environmental effects of isotopic substitution.
Table 3: Representative Infrared and Raman Band Shifts upon ¹⁵N Isotopic Substitution
This table is interactive. Click on the headers to sort the data.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Shift upon ¹⁵N Substitution | Spectroscopic Technique | Reference |
|---|---|---|---|---|
| Amide I (C=O stretch) | 1600 - 1700 | Downshift | IR, Raman | mdpi.com |
| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Downshift | IR | nih.gov |
| C=N Stretch (Imidic Acid) | 1650 - 1700 | Downshift (~14-16 cm⁻¹) | IR | researchgate.net |
This table presents typical vibrational modes affected by ¹⁵N substitution and the expected direction of the frequency shift. The exact magnitude of the shift depends on the specific molecular environment. researchgate.netmdpi.comnih.gov
Theoretical Frameworks and Principles of Isotopic Labeling with L Lysine:2hcl 15n2+
Principles of Stable Isotope Labeling for Quantitative Proteomics (SILAC and pSILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry. wikipedia.org The core principle of SILAC involves replacing a standard essential amino acid in cell culture medium with a non-radioactive, "heavy" isotopic version. gbiosciences.com L-LYSINE:2HCL (15N2+) serves this role as a "heavy" amino acid.
In a typical SILAC experiment, two populations of cells are cultured. One population is grown in a "light" medium containing the natural, unlabeled form of lysine (B10760008). gbiosciences.com The second population is grown in a "heavy" medium containing L-LYSINE:2HCL (15N2+). gbiosciences.comnih.gov Over several cell divisions, the heavy lysine is incorporated into all newly synthesized proteins. gbiosciences.com Because the heavy and light amino acids are chemically identical, they are incorporated into proteins without affecting cell physiology. sigmaaldrich.com After the experimental conditions are applied, the cell populations are combined, proteins are extracted and digested (typically with trypsin, which cleaves after lysine and arginine), and the resulting peptides are analyzed by mass spectrometry. gbiosciences.com
A variation of this technique, pulsed SILAC (pSILAC), involves introducing the heavy-labeled amino acids for a shorter duration. wikipedia.org This modification allows researchers to specifically study de novo protein synthesis and turnover, providing a dynamic view of the proteome rather than a static snapshot of protein abundance. wikipedia.org
Theoretical Basis of Mass Shifts and Isobaric Tagging in MS-Based Quantification
The quantitative power of SILAC lies in the predictable mass shift created by the incorporation of stable isotopes. wikipedia.orgbroadinstitute.org L-LYSINE:2HCL (15N2+) contains two heavy nitrogen-15 (B135050) (¹⁵N) isotopes in place of the more common, lighter nitrogen-14 (¹⁴N). isotope.com This substitution results in a precise and known mass difference in every peptide containing this labeled lysine. creative-biolabs.com
When the mixed peptide sample is analyzed by a mass spectrometer, peptides from the "light" and "heavy" cell populations will appear as paired peaks separated by a specific mass-to-charge (m/z) ratio difference. wikipedia.orgoup.com For a peptide containing a single L-LYSINE:2HCL (15N2+), this mass difference will be approximately 2 Daltons (Da). The instrument detects these pairs of chemically identical but isotopically distinct peptides. oup.com The relative abundance of a specific protein between the two samples is determined by comparing the signal intensities or the areas under the curve for the light and heavy peptide peaks. wikipedia.orgoup.com This ratiometric measurement is highly accurate because the light and heavy peptides are mixed early in the workflow, minimizing experimental variability that can arise from sample preparation and instrument analysis. nih.govyoutube.com
While SILAC relies on direct mass shifts of the peptides themselves, it is important to distinguish it from isobaric tagging methods (like iTRAQ or TMT). In isobaric tagging, different samples are labeled with chemical tags that are identical in mass (isobaric) but yield different reporter ions upon fragmentation in the mass spectrometer. Quantification is then based on the relative intensities of these reporter ions. The underlying principle for both techniques is the use of isotopes to create unique mass signatures for quantification.
Advantages of ¹⁵N-Labeling for Proteolytic Peptide Quantification
Using nitrogen-15 for stable isotope labeling offers several distinct advantages in quantitative proteomics. nih.govnih.gov One key benefit is the ability to determine the number of nitrogen atoms within a peptide based on the mass difference between the labeled and unlabeled pairs. This information can serve as an additional filter to increase the confidence of peptide identification. nih.gov
Furthermore, ¹⁵N labeling provides a robust method for creating internal standards for proteomic comparisons, which allows for unbiased and accurate quantification of changes in protein expression levels. nih.gov Because trypsin is the most commonly used protease in proteomics, and it specifically cleaves at the C-terminus of lysine and arginine residues, labeling these amino acids is particularly effective. gbiosciences.com Every resulting tryptic peptide (except the C-terminal one) will contain a labeled lysine or arginine, ensuring that the majority of the proteome can be quantified. gbiosciences.com The use of L-LYSINE:2HCL (15N2+) ensures that a predictable mass shift is present in these peptides, facilitating straightforward data analysis. researchgate.net
| Advantage of ¹⁵N-Labeling | Description | Reference |
|---|---|---|
| Increased Confidence in Identification | The mass shift corresponds to the number of nitrogen atoms, providing an extra layer of validation for peptide sequences. | nih.gov |
| Accurate Internal Standard | Metabolically incorporated ¹⁵N-labeled proteins serve as ideal internal standards, minimizing quantification errors from sample handling. | nih.gov |
| Compatibility with Trypsin Digestion | As trypsin cleaves after lysine, labeling this amino acid ensures that the vast majority of generated peptides carry the isotopic signature for quantification. | gbiosciences.com |
| Predictable Mass Shift | The consistent mass difference between light (¹⁴N) and heavy (¹⁵N) peptides simplifies data analysis and interpretation. | researchgate.net |
Isotope Effects on Reaction Kinetics and Equilibrium in Labeled Systems
The substitution of a lighter isotope (¹⁴N) with a heavier one (¹⁵N) can subtly influence the rates of chemical reactions and shift the position of chemical equilibria. This phenomenon is known as the isotope effect. These effects arise from the differences in the zero-point vibrational energy of bonds involving the different isotopes. Bonds to heavier isotopes are stronger and have lower zero-point energies, requiring more energy to break.
The Kinetic Isotope Effect (KIE) refers to the change in the reaction rate when an atom in a reactant is replaced by one of its heavier isotopes. For reactions where a bond to the nitrogen atom of lysine is broken or formed in the rate-determining step, the presence of ¹⁵N in L-LYSINE:2HCL (15N2+) can lead to a slightly slower reaction rate compared to the unlabeled compound. nih.govacs.org Conversely, an inverse KIE (a faster rate with the heavier isotope) can be observed when bonding to the nitrogen atom becomes stiffer or more constrained in the transition state. nih.gov While often small, KIEs can be measured precisely and provide valuable mechanistic insights into enzyme-catalyzed reactions. nih.gov
The Equilibrium Isotope Effect (EIE) describes the effect of isotopic substitution on the equilibrium constant of a reaction. The distribution of isotopes between reactants and products at equilibrium can be slightly altered due to the vibrational energy differences. These effects are generally smaller than KIEs but can be significant in understanding metabolic fluxes and pathway regulations.
Computational Modeling and Quantum Chemical Calculations for Isotopic Chemical Shift Prediction
Computational chemistry provides powerful tools for predicting and understanding the properties of isotopically labeled molecules like L-LYSINE:2HCL (15N2+). Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties, most notably the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com
The replacement of ¹⁴N with ¹⁵N causes a small but measurable change in the NMR chemical shift, known as an isotope shift. aip.org These shifts are sensitive to the local electronic structure and conformation of the molecule. escholarship.org Computational models can calculate the nuclear shielding tensors for both the light and heavy isotopologues, and the difference between them yields a theoretical prediction of the isotope shift. aip.orgyangtaolab.com
These predictions are valuable for several reasons:
Structural Validation: They can help confirm the site of isotopic labeling within a molecule.
Conformational Analysis: The magnitude of the isotope shift can be correlated with molecular geometry, such as backbone dihedral angles and hydrogen bonding patterns in proteins. escholarship.org
Understanding Electronic Effects: Calculations provide insight into how isotopic substitution perturbs the electronic environment of the nucleus.
Recent advances have also incorporated machine learning models, trained on large datasets of DFT-calculated values, to predict ¹⁵N chemical shifts with high accuracy and at a fraction of the computational cost, further enhancing the ability to study labeled systems. researchgate.net
| Computational Method | Application to L-LYSINE:2HCL (15N2+) | Reference |
|---|---|---|
| Quantum Chemical Calculations (e.g., DFT) | Predicts NMR chemical shifts and isotope shifts by calculating nuclear shielding tensors. | nih.govmdpi.com |
| Vibrational Perturbation Theory (VPT2) | Calculates intrinsic isotopic shifts by accounting for vibrational averaging effects. | aip.org |
| Machine Learning Models | Rapidly predicts ¹⁵N chemical shifts based on molecular structure, trained on quantum chemistry data. | researchgate.net |
Applications of L Lysine:2hcl 15n2+ As a Stable Isotope Tracer in Research Methodologies
Quantitative Proteomics Methodologies
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. The use of stable isotopes, such as those in L-LYSINE:2HCL (15N2+), allows for precise and accurate quantification by mass spectrometry.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Relative Protein Abundance
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. nih.gov In this method, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural, unlabeled amino acid (e.g., L-lysine), while the other is grown in "heavy" medium containing a stable isotope-labeled version, such as L-LYSINE:2HCL (15N2+).
During protein synthesis, the cells incorporate the respective "light" or "heavy" amino acid into all newly synthesized proteins. creative-biolabs.comthermofisher.com After a sufficient number of cell divisions to ensure near-complete labeling, the two cell populations can be subjected to different experimental conditions. Subsequently, the protein lysates from both populations are mixed in a 1:1 ratio. nih.gov Because the "heavy" and "light" proteins are chemically identical, they co-purify during sample preparation.
When the mixed sample is analyzed by mass spectrometry, the peptides containing the labeled lysine (B10760008) will appear as doublets, separated by a specific mass difference corresponding to the isotopic label. thermofisher.com The ratio of the signal intensities of the "heavy" and "light" peptide pairs directly reflects the relative abundance of the protein in the two cell populations. nih.gov The use of L-LYSINE:2HCL (15N2+) is particularly advantageous because trypsin, the most commonly used enzyme for protein digestion in proteomics, cleaves proteins C-terminal to lysine and arginine residues. This ensures that the vast majority of tryptic peptides will contain a labeled lysine, allowing for broad proteome quantification. nih.gov
Table 1: Mass Shifts of L-Lysine Isotopologues in SILAC Experiments
| L-Lysine Isotopologue | Isotopic Composition | Mass Shift (Da) from Light (¹²C₆¹⁴N₂) |
| Light L-Lysine | ¹²C₆H₁₄¹⁴N₂O₂ | 0 |
| Heavy L-Lysine | ¹²C₆H₁₄¹⁵N₂O₂ | +2 |
| Heavy L-Lysine | ¹³C₆H₁₄¹⁴N₂O₂ | +6 |
| Heavy L-Lysine | ¹³C₆H₁₄¹⁵N₂O₂ | +8 |
This table illustrates the mass difference between unlabeled L-lysine and various stable isotope-labeled versions commonly used in SILAC experiments.
Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) for Protein Turnover Kinetics
While SILAC is excellent for determining relative protein abundance at a single point in time, a variation of this technique, known as pulsed SILAC (pSILAC), can be used to study protein turnover kinetics, including synthesis and degradation rates. In a typical pSILAC experiment, cells are initially grown in "light" medium. Then, at the start of the experiment, the "light" medium is replaced with "heavy" medium containing L-LYSINE:2HCL (15N2+).
As new proteins are synthesized, they will incorporate the "heavy" labeled lysine. By collecting and analyzing samples at different time points after the switch to the "heavy" medium, researchers can measure the rate of incorporation of the "heavy" label into specific proteins. The ratio of "heavy" to "light" peptides for a given protein over time provides a measure of its synthesis rate. Conversely, to measure protein degradation, cells can be fully labeled with "heavy" lysine and then switched to "light" medium, with the rate of disappearance of the "heavy" label being monitored over time.
Integration with Cell-Free Protein Expression Systems for Quantitative Standards
Cell-free protein expression systems provide a powerful in vitro method for synthesizing proteins without the use of living cells. These systems can be integrated with stable isotope labeling to produce purified, isotopically labeled proteins that can serve as quantitative standards in mass spectrometry-based proteomics.
By adding L-LYSINE:2HCL (15N2+) to the cell-free expression reaction, a "heavy" version of a target protein can be synthesized. A known amount of this purified "heavy" protein can then be spiked into a complex biological sample containing the "light" version of the same protein. By comparing the mass spectrometry signal intensities of the "heavy" and "light" peptides, the absolute quantity of the endogenous "light" protein in the original sample can be determined.
Methodological Aspects in Phosphoproteomics Studies
Phosphoproteomics, the large-scale study of protein phosphorylation, often utilizes SILAC for quantitative analysis. nih.gov Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. By using L-LYSINE:2HCL (15N2+) to differentially label cell populations, researchers can accurately quantify changes in the phosphorylation status of thousands of proteins in response to various stimuli or in different disease states.
After mixing the "light" and "heavy" cell lysates, phosphopeptides are typically enriched from the complex mixture before mass spectrometry analysis. The relative quantification of "heavy" and "light" phosphopeptide pairs allows for the identification of specific phosphorylation sites that are up- or down-regulated under different conditions. This approach has been instrumental in elucidating signaling pathways and identifying novel drug targets. A study on IL-6-stimulated primary human Th-1 cells utilized a SILAC-based approach with heavy L-Lysine (¹³C₆,¹⁵N₂) to identify and quantify phosphopeptides, demonstrating the utility of this method in dissecting cytokine signaling networks. nih.gov
Metabolic Flux Analysis (MFA) and Pathway Elucidation
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system. By introducing stable isotope-labeled substrates, such as L-LYSINE:2HCL (15N2+), and tracking the distribution of the isotopes through metabolic pathways, researchers can gain insights into the intricate network of biochemical reactions.
Tracing Amino Acid Metabolism and Interconversion Pathways
L-LYSINE:2HCL (15N2+) can be used as a tracer to study the metabolic fate of lysine and its contribution to other metabolic pathways. While lysine is an essential amino acid in mammals, meaning it cannot be synthesized de novo, its catabolic pathways are of significant interest.
Studies have shown that the nitrogen from lysine can be transferred to other molecules. For instance, research has demonstrated the transfer of the ¹⁵N label from the ε-amino group of L-lysine to glutamate (B1630785) in mouse cerebellar slices. nih.gov This indicates the involvement of lysine in amino acid interconversion pathways, challenging the long-held view that its α-amino nitrogen is not readily exchangeable. nih.gov Furthermore, studies in human infants using ¹⁵N-labeled urea (B33335) have shown the appearance of ¹⁵N in lysine, suggesting that gut microbiota can synthesize lysine using nitrogen from urea, which can then be utilized by the host. researchgate.netnih.gov
By tracking the ¹⁵N label from L-LYSINE:2HCL (15N2+) into other amino acids and metabolic intermediates, researchers can elucidate the pathways of lysine degradation and the extent to which its nitrogen atoms are recycled within the cellular nitrogen pool. This information is crucial for understanding nutrient utilization, metabolic diseases, and the role of the gut microbiome in host metabolism.
Modeling of Multicompartmental Kinetic Systems Using Labeled Lysine
Stable isotopes like ¹⁵N-labeled L-lysine are invaluable tools in kinetic studies, allowing researchers to trace the metabolic fate of lysine through complex biological systems without the use of radioactive materials. nih.govnih.gov Unlike radioactive tracers, stable isotopes are naturally present and have a non-negligible mass, which requires specific modeling approaches for data analysis. nih.gov The use of L-lysine labeled with ¹⁵N at both the alpha (α) and epsilon (ε) nitrogen positions provides a distinct mass signature that can be accurately measured by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govphysoc.org
In multicompartmental kinetic analysis, the body is modeled as a series of interconnected compartments, which can represent anatomical locations (e.g., plasma, liver, muscle), biochemical species (e.g., free amino acid pool, protein-bound), or functional pathways. nih.gov By introducing ¹⁵N₂-L-lysine into the system, typically through a constant infusion, researchers can monitor its movement between these compartments over time. nih.govsemanticscholar.org The enrichment of the tracer in different pools allows for the calculation of key kinetic parameters, such as the rates of appearance (Ra), disappearance (Rd), synthesis, and breakdown of proteins. physoc.orgwiley.com
A crucial aspect of analyzing stable isotope tracer data is the use of the tracer-to-tracee molar ratio, which is the proper analogue of specific activity used in radioactive tracer studies. nih.gov This ratio is calculated from the measured isotopic enrichment and the known isotopic composition of the tracer and the natural substance (tracee). nih.gov Mathematical models, ranging from single-pool to complex multiple-pool systems, are then applied to interpret the dynamic tracer data and elucidate the kinetics of interacting substrates. nih.govsemanticscholar.org The ability to use multiple stable isotope tracers simultaneously in the same subject enhances the information obtained from a single study, allowing for the investigation of complex metabolic interactions. nih.gov
| Parameter | Description | Application in Lysine Kinetics |
| Tracer | ¹⁵N₂-L-Lysine Dihydrochloride (B599025) | Introduced into the system to trace the movement and metabolism of lysine. |
| Tracee | Naturally occurring (¹⁴N) L-Lysine | The endogenous pool of the substance being studied. |
| Compartment | A distinct pool within the system (e.g., plasma, intracellular space, protein). | Models the distribution and transfer of lysine between different physiological or biochemical pools. |
| Tracer-to-Tracee Ratio | Molar ratio of labeled to unlabeled lysine. | The primary variable used to calculate kinetic rates, analogous to specific activity. nih.gov |
| Kinetic Modeling | Mathematical description of the tracer's movement. | Used to estimate rates of protein synthesis, breakdown, and amino acid transport. |
Biomolecular Structural Biology and Dynamics Studies via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. nih.gov The use of isotope-labeled compounds, particularly with ¹⁵N, is central to modern biomolecular NMR. nih.gov L-lysine with ¹⁵N labels on its two nitrogen atoms serves as a specific probe to investigate the roles of lysine residues in proteins.
One of the major challenges in NMR studies of large proteins is spectral complexity and signal overlap. nih.govresearchgate.net Uniformly labeling a protein with ¹⁵N results in a 2D ¹H-¹⁵N HSQC spectrum where every non-proline residue contributes a signal, leading to significant crowding. nih.govprotein-nmr.org.uk Residue-specific labeling strategies are employed to overcome this problem.
By providing ¹⁵N₂-L-lysine as the sole source of labeled lysine in an otherwise unlabeled expression medium, a protein can be produced where only lysine residues are ¹⁵N-labeled. nih.govpnas.org This dramatically simplifies the ¹H-¹⁵N HSQC spectrum, which will now only display cross-peaks corresponding to the backbone and side-chain amide groups of lysine residues. nih.govnih.gov This spectral simplification is crucial for unambiguously assigning signals and studying the behavior of specific lysine residues within a large protein. pnas.org
Conversely, "reverse labeling" can be employed. In this approach, the protein is expressed in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source, leading to uniform ¹⁵N labeling. nih.gov By supplementing this medium with a large excess of unlabeled L-lysine, the incorporation of ¹⁵N into lysine residues is suppressed. nih.govresearchgate.net The resulting ¹H-¹⁵N HSQC spectrum will show signals from all residues except for lysine, effectively "turning off" or erasing the lysine peaks. nih.gov This method is highly effective for assigning lysine resonances by comparing the spectra of the uniformly labeled and the reverse-labeled protein. nih.govutoronto.ca
| Labeling Strategy | Description | Outcome in ¹H-¹⁵N HSQC Spectrum | Primary Use |
| Uniform Labeling | Protein expressed in media with ¹⁵NH₄Cl as the sole nitrogen source. | A signal for every non-proline residue. | Standard for initial structural and dynamic studies. |
| Residue-Specific Labeling | Protein expressed in unlabeled media supplemented with ¹⁵N₂-L-lysine. | Only signals from lysine residues are visible. nih.gov | Simplifies spectra for large proteins; focuses on specific residue types. |
| Reverse Labeling | Protein expressed in ¹⁵N-media supplemented with unlabeled L-lysine. | Signals from all residues except lysine are visible. nih.gov | Facilitates unambiguous assignment of lysine resonances by their absence. |
The chemical environment of a nucleus strongly influences its NMR chemical shift. nih.gov Consequently, the ¹H and ¹⁵N chemical shifts of a labeled lysine residue are sensitive probes of the local protein structure and any changes that occur, such as those induced by ligand binding. nih.govunivr.it The ¹H-¹⁵N HSQC experiment is the most common method used for monitoring these changes, often referred to as chemical shift perturbation (CSP) or chemical shift mapping. nih.govrenafobis.fr
When a ligand binds to a protein that has been selectively labeled with ¹⁵N₂-L-lysine, the lysine residues at the binding interface or those experiencing conformational changes will exhibit shifts in their corresponding peaks in the HSQC spectrum. nih.govnih.gov By titrating the unlabeled ligand into the labeled protein sample and recording a series of HSQC spectra, one can:
Identify the binding site: Residues with the largest chemical shift changes are likely part of, or in close proximity to, the ligand-binding pocket. univr.it
Determine binding affinity (K_D): The magnitude of the chemical shift change as a function of ligand concentration can be fitted to a binding isotherm to calculate the dissociation constant. univr.it
Characterize conformational changes: Allosteric effects can be observed when residues distant from the binding site also show significant chemical shift perturbations, indicating a ligand-induced conformational change throughout the protein structure. mdpi.com
The side-chain NH₃⁺ groups of lysine are particularly useful probes for identifying molecular interfaces, as they are often involved in hydrogen bonds and electrostatic interactions with ligands. nih.govacs.org
Elucidation of Chemical Reaction Mechanisms
¹⁵N-labeled lysine is a powerful tool for investigating the chemical mechanisms of proteins, particularly for probing the ionization states of active site residues and confirming molecular interactions.
The protonation state of a lysine side chain's terminal amino group (—NH₃⁺ vs. —NH₂) is critical to its function in catalysis and binding, yet it is often difficult to determine unambiguously. acs.org The ¹⁵N chemical shift of the lysine side-chain nitrogen (Nζ) is highly sensitive to its protonation state. copernicus.org The protonated amine (NH₃⁺) typically has a ¹⁵Nζ chemical shift of around 33 ppm, whereas the deprotonated, neutral amine (NH₂) exhibits a much more upfield chemical shift, around 23-27 ppm. acs.orgnih.gov
This distinct difference allows NMR to directly observe the ionization state. For example, in a study of a staphylococcal nuclease variant, a buried lysine residue (Lys-66) showed a ¹⁵Nζ chemical shift of 23.3 ppm, providing direct evidence that its side chain was in the deprotonated (NH₂) state, which is highly unusual for a residue buried in a hydrophobic core. acs.org Further confirmation can be obtained from ¹H-coupled ¹H-¹⁵N correlation experiments. The signal for a protonated NH₃⁺ group will be split into a quartet by the three attached protons, while a deprotonated NH₂ group will appear as a triplet. nih.gov This direct experimental evidence is crucial for understanding acid-base catalysis and electrostatic interactions within proteins. nih.gov
Table: Typical ¹⁵Nζ Chemical Shifts for Lysine Side Chains
| Protonation State | Typical ¹⁵Nζ Chemical Shift (ppm) | ¹H-Coupled Multiplet Pattern |
| Protonated (-NH₃⁺) | ~33 ppm acs.org | Quartet |
| Deprotonated (-NH₂) | ~23-27 ppm acs.orgnih.gov | Triplet nih.gov |
In many photoreceptor proteins, a chromophore is covalently linked to a lysine residue. ¹⁵N labeling of the specific lysine involved can provide definitive proof of this linkage and characterize the interactions that tune the chromophore's spectral properties.
In a study on the photosensor protein RcaE, selective ¹⁵N labeling of a specific lysine (Lys261) was used in conjunction with a ¹⁵N-labeled chromophore (phycocyanobilin, PCB). nih.gov NMR experiments, specifically HNN-COSY, were able to detect a through-hydrogen-bond scalar coupling (h2JNN) of 2.5 Hz between the nitrogen of the chromophore's D-ring and the side-chain nitrogen (Nζ) of Lys261. nih.gov The observation of this coupling provided direct and unequivocal evidence of a stable hydrogen bond between the two groups. nih.gov Furthermore, the anomalous upfield chemical shift (27.4 ppm) and the triplet splitting pattern of the Lys261 Nζ signal confirmed that the lysine was deprotonated and acting as a hydrogen bond acceptor, a novel role for a lysine side chain in this context. nih.gov These types of experiments are essential for understanding the precise molecular interactions that govern protein function.
Development of Isotopic Standards for Quantitative Research
The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based proteomics and metabolomics. oup.com These standards are chemically identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes. L-LYSINE:2HCL (15N2+) serves as a crucial reagent in the development of such isotopic standards, enabling highly accurate and precise quantification of proteins and peptides. oup.comnih.gov By introducing a known quantity of the heavy-labeled standard into a sample, researchers can correct for variations and losses that may occur during sample preparation, digestion, and analysis. oup.comnih.gov
The fundamental principle lies in the ability of a mass spectrometer to distinguish between the "light" (naturally occurring isotopes) and "heavy" (stable isotope-labeled) versions of the same molecule. washington.edu L-LYSINE:2HCL (15N2+) is an L-lysine molecule where the two nitrogen atoms have been replaced with the stable heavy isotope, nitrogen-15 (B135050) (¹⁵N). This substitution results in a predictable mass shift without altering the chemical properties of the amino acid. It is typically supplied as a dihydrochloride salt to improve its stability and solubility. creative-biolabs.com
One of the most prominent applications of L-LYSINE:2HCL (15N2+) is in the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. nih.govthermofisher.com In SILAC experiments, one population of cells is grown in a medium containing standard ("light") L-lysine, while another population is cultured in a medium where the standard L-lysine is replaced with "heavy" L-LYSINE:2HCL (15N2+). creative-biolabs.comthermofisher.com Over several cell divisions, the heavy lysine is fully incorporated into all newly synthesized proteins. nih.gov
After the cells are subjected to different experimental conditions (e.g., drug treatment vs. control), the cell populations are combined, and the proteins are extracted and digested, typically with trypsin. nih.gov Since trypsin cleaves proteins at the C-terminus of lysine and arginine residues, the resulting peptides will contain either a light or a heavy lysine, creating peptide pairs that are chemically identical but differ in mass. When analyzed by mass spectrometry, the ratio of the signal intensities between the heavy and light peptide pairs directly reflects the relative abundance of the source protein in the two cell populations. creative-biolabs.com This approach minimizes quantitative errors because the samples are combined early in the workflow. nih.gov
A significant advancement in this area is the "spike-in" SILAC standard approach. nih.gov This method is particularly useful for quantifying proteins from tissues or organisms that cannot be metabolically labeled directly. nih.gov In this strategy, a SILAC-labeled proteome, generated from cell culture using L-LYSINE:2HCL (15N2+), is added as an internal standard to an unlabeled biological sample (e.g., a tissue lysate) at the very beginning of the sample preparation process. nih.gov This heavy-labeled proteome acts as a universal standard against which the proteins in the experimental sample can be quantified, extending the power of accurate quantification to a much broader range of biological systems. nih.gov
Interactive Data Tables
The tables below provide key information regarding the properties of L-LYSINE:2HCL (15N2+) and its application in quantitative research.
Table 1: Physicochemical Properties of L-LYSINE:2HCL (15N2+)
| Property | Value |
| Chemical Formula | C₆H₁₄(¹⁵N)₂O₂·2HCl |
| Isotopic Purity | Typically ≥98% |
| Mass Shift from Unlabeled Lysine | +2 Da |
| Primary Application | Internal standard for quantitative mass spectrometry |
| Common Methodology | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |
Table 2: Example of a 2-Plex SILAC Experiment Setup
This table illustrates a basic experimental design comparing a control and a treated cell population using L-LYSINE:2HCL (15N2+).
| Condition | Culture Medium Components | Resulting Peptides |
| Control ("Light") | Standard RPMI/DMEM, Unlabeled L-Lysine | Contain ¹⁴N Lysine |
| Treated ("Heavy") | RPMI/DMEM lacking Lysine, supplemented with L-LYSINE:2HCL (15N2+) | Contain ¹⁵N₂ Lysine |
Table 3: Research Findings on Mass Shift in Tryptic Peptides
This table shows a hypothetical tryptic peptide to demonstrate the mass difference detected by a mass spectrometer. The mass shift allows for distinct detection and quantification.
| Peptide Attribute | Light Peptide (from Control Sample) | Heavy Peptide (from Treated Sample) |
| Sequence | Val-Gly-Leu-Lys | Val-Gly-Leu-**Lys(¹⁵N₂) ** |
| Monoisotopic Mass (example) | 460.32 Da | 462.32 Da |
| Mass Difference | - | +2.00 Da |
| Quantification Basis | Signal intensity ratio of the heavy vs. light peptide peak | Signal intensity ratio of the heavy vs. light peptide peak |
Future Research Directions and Methodological Advancements for L Lysine:2hcl 15n2+
Advancements in Synthesis and Cost-Effective Production of Labeled Compounds
The widespread use of stable isotope-labeled compounds like L-LYSINE:2HCL (15N2+) is often constrained by their high production cost. nih.gov Future research is intensely focused on developing more economical and efficient synthesis methods to make these powerful research tools more accessible.
Key areas for advancement include:
Enzymatic and Fermentation-Based Synthesis: Moving beyond traditional chemical synthesis, researchers are exploring biocatalytic methods. Utilizing engineered microorganisms or isolated enzymes could enable the direct production of L-Lysine from inexpensive 15N-labeled precursors, such as 15N-ammonia. This approach offers the potential for high stereospecificity and reduced use of hazardous reagents.
| Advancement Area | Objective | Potential Impact |
| Biocatalytic Synthesis | Utilize engineered microbes/enzymes for direct production. | Increased yield, higher purity, and reduced environmental impact. |
| Isotope Recovery | Implement systems to capture and reuse unreacted 15N sources. | Significant reduction in the cost of raw isotopic materials. nih.gov |
| Process Optimization | Improve downstream purification and reduce reaction steps. | Lower labor and material costs, leading to a more affordable final product. |
Development of Novel Mass Spectrometry and NMR-Based Applications for Isotopic Tracers
While central to SILAC-based proteomics, L-LYSINE:2HCL (15N2+) is being applied in increasingly sophisticated ways with the advent of more powerful analytical instruments. buchem.com
High-Resolution Mass Spectrometry (HR-MS) for Metabolic Flux: Advances in HR-MS enable more than just relative protein quantification. niu.edu Future applications will focus on tracing the 15N label as it moves from lysine (B10760008) into other metabolic pathways. This allows for detailed metabolic flux analysis, providing insights into how cells utilize amino acids under various physiological and pathological conditions. This has been used to obtain kinetic data for various enzymes. niu.edu
Multi-Tracer Kinetic Studies: Researchers are using L-[15N2]lysine in combination with other isotopic tracers (e.g., 13C-labeled lysine) in multi-tracer experiments. nih.gov These studies allow for the development of complex multicompartmental models of in vivo protein metabolism, partitioning protein synthesis and breakdown rates across different tissue types from simple plasma and breath sample analysis. nih.govnih.gov
Post-Translational Modification (PTM) Dynamics: Lysine is a hub for numerous PTMs, including methylation and ubiquitination, which regulate protein function. Pulsed SILAC (pSILAC) experiments using labeled lysine can be used to study the dynamic turnover of these modifications, providing a deeper understanding of cellular signaling and regulation. sigmaaldrich.comnih.gov
Biomolecular NMR: Labeled lysine is also used in biomolecular Nuclear Magnetic Resonance (NMR) studies to probe the structure, dynamics, and binding interactions of proteins and other macromolecules. isotope.com
Integration of L-LYSINE:2HCL (15N2+) with Multi-Omics Methodologies
The next frontier in biological research is the integration of multiple "omics" datasets to create a holistic view of cellular function. frontlinegenomics.com L-LYSINE:2HCL (15N2+) is poised to play a crucial role in this paradigm by providing the dynamic proteomics data that connects the genome and transcriptome to the cellular phenotype.
The goal of multi-omics integration is to disentangle the complex causal relationships between different biological layers, from genes to proteins to metabolites. frontlinegenomics.com Data on protein synthesis and turnover rates obtained using L-LYSINE:2HCL (15N2+) can be layered with transcriptomic (RNA-seq) and metabolomic data. This "vertical integration" approach, which merges different data types from the same set of samples, can reveal how changes in gene expression translate into functional changes in the proteome and metabolic networks. frontlinegenomics.com
Future research will leverage sophisticated computational tools, including network-based methods and machine learning algorithms, to integrate these large, multimodal datasets. frontlinegenomics.comnih.gov This will enable researchers to build comprehensive models of cellular processes, identify novel biomarkers for disease, and design more effective therapeutic strategies. nih.gov
| Omics Layer | Contribution | Integrated Insight |
| Transcriptomics | Measures mRNA levels (gene expression). | Correlating changes in mRNA with actual protein synthesis/degradation rates. |
| Proteomics (with 15N2-Lysine) | Measures protein turnover and abundance. creative-biolabs.com | Provides a dynamic view of the functional proteome. |
| Metabolomics | Measures levels of small molecule metabolites. | Tracing the metabolic fate of lysine and its impact on cellular metabolism. |
| Phosphoproteomics | Quantifies protein phosphorylation (a PTM). sigmaaldrich.com | Linking signaling events to changes in protein expression and function. |
Application in Non-Biological Systems for Chemical and Materials Science Research
While the primary applications of L-LYSINE:2HCL (15N2+) are biological, its utility as an isotopic tracer extends to chemical and materials science. The ability to track the location and transformation of nitrogen atoms provides a powerful tool for mechanistic and structural studies.
Potential future applications include:
Polymer Chemistry: L-lysine and its derivatives are used to create functionalized polymers and biodegradable materials. L-LYSINE:2HCL (15N2+) can be used as a tracer to monitor the efficiency of lysine incorporation into a polymer backbone during synthesis. Furthermore, it can be used to study the degradation mechanisms of these materials by tracking the release of nitrogen-containing fragments over time using mass spectrometry.
Mechanistic Organic Chemistry: In reactions where lysine or its derivatives act as catalysts or reactants, the 15N label can be used to elucidate complex reaction mechanisms. By analyzing the position of the label in the final products and intermediates, chemists can gain unambiguous evidence for specific bond-forming and bond-breaking events.
Surface Chemistry and Nanomaterials: Lysine is often used to coat nanoparticles to improve their biocompatibility or to add functional groups. The 15N label could be used in conjunction with surface-sensitive analytical techniques to quantify the density of lysine on a surface and to study its stability and interactions with the surrounding environment.
Computational Approaches for Enhancing Isotopic Data Interpretation
The complex datasets generated from experiments using L-LYSINE:2HCL (15N2+) require sophisticated computational tools for analysis and interpretation. frontlinegenomics.com Future advancements will focus on developing more powerful algorithms and models to extract maximal information from isotopic data.
Advanced Kinetic Modeling: As seen in multitracer studies, isotopic data can be fitted to multicompartmental models to derive kinetic parameters like protein synthesis, breakdown, and oxidation rates. nih.govnih.gov Future work will involve creating more complex, physiologically based pharmacokinetic (PBPK) models that can simulate amino acid metabolism across the entire body, incorporating data from multiple tissues.
Machine Learning for PTM Site Prediction: Computational tools are being developed to predict sites of lysine post-translational modifications from protein sequences. unimelb.edu.au Data from SILAC experiments can serve as a large-scale validation set for these predictors, and in turn, these algorithms can help prioritize targets for experimental investigation in dynamic PTM studies.
Integrated Multi-Omics Software Platforms: A significant challenge is the integration of disparate data types. frontlinegenomics.com The development of user-friendly software platforms that can seamlessly combine and analyze proteomics data from SILAC experiments with transcriptomic and metabolomic data is a key area of future research. These platforms will increasingly rely on machine learning and artificial intelligence to identify meaningful patterns and generate testable hypotheses. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
